molecular formula C30H27BO2 B12510396 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12510396
M. Wt: 430.3 g/mol
InChI Key: BZAABLCYIUJCFA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a triphenylene moiety. The compound’s structure imparts it with distinct electronic properties, making it valuable for various applications in material science and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of triphenylen-2-ylboronic acid with 4-bromo-4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, and the mixture is heated to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran.

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., argon) and require heating to promote the coupling process.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the aryl group from the dioxaborolane with an aryl halide.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form transient complexes with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the triphenylene group, which imparts distinct electronic properties and enhances its utility in material science applications. The combination of the dioxaborolane ring and the triphenylene moiety makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C30H27BO2

Molecular Weight

430.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-16-13-20(14-17-22)21-15-18-27-25-11-6-5-9-23(25)24-10-7-8-12-26(24)28(27)19-21/h5-19H,1-4H3

InChI Key

BZAABLCYIUJCFA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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